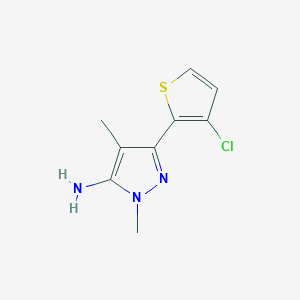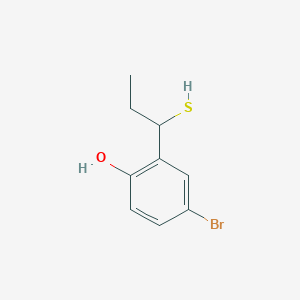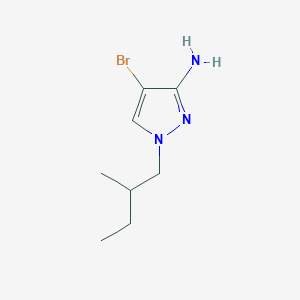
2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This specific compound features an amino group at the 2-position, a 2,5-dimethylphenyl group at the 4-position, and a carbonitrile group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The amino group and the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Amino-4-phenyl-1h-pyrrole-3-carbonitrile: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-Amino-4-(2,4-dimethylphenyl)-1h-pyrrole-3-carbonitrile: Similar structure with dimethyl groups at different positions on the phenyl ring.
2-Amino-4-(3,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile: Similar structure with dimethyl groups at different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile imparts unique steric and electronic properties to the compound
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3 |
InChIキー |
BQUMZXPMXHUJTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=C2C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)


![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)



![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)

